molecular formula C7H8N2O2 B094736 1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 18721-38-5

1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B094736
CAS No.: 18721-38-5
M. Wt: 152.15 g/mol
InChI Key: BPSGAFXSNZOPFF-UHFFFAOYSA-N
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Description

1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This specific compound is characterized by the presence of an acetyl group, a hydroxyl group, and a nitrile group attached to the pyrrole ring

Preparation Methods

The synthesis of 1-acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and an acetylated precursor, the compound can be synthesized via a series of reactions including condensation, cyclization, and hydrolysis steps. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile include other pyrrole derivatives such as:

  • 1-Acetyl-2-amino-4,5-dihydro-4-oxo-1H-pyrrole-3-carbonitrile
  • 1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carboxamide

These compounds share structural similarities but differ in functional groups, which can lead to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it suitable for particular research and industrial applications.

Properties

IUPAC Name

1-acetyl-4-hydroxy-2,5-dihydropyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-3-6(2-8)7(11)4-9/h11H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSGAFXSNZOPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=C(C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514701
Record name 1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18721-38-5
Record name 1-Acetyl-4-hydroxy-2,5-dihydro-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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